Sdz-nvi-085

Catalog No.
S542890
CAS No.
104195-17-7
M.F
C15H21NO2S
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sdz-nvi-085

CAS Number

104195-17-7

Product Name

Sdz-nvi-085

IUPAC Name

(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1

InChI Key

SLMAGYSTRWJTMF-TZMCWYRMSA-N

SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

Solubility

Soluble in DMSO

Synonyms

3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine, SDZ NVI 085, SDZ NVI-085, SDZ-NVI-085

Canonical SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

Isomeric SMILES

CN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)SC)OC

Description

The exact mass of the compound Sdz-nvi-085 is 279.1293 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sdz-nvi-085, also known as 2H-Naphth[2,3-b]-1,4-oxazine, is a compound characterized by its central nervous system stimulatory effects. It predominantly acts as a partial agonist at the alpha-1 adrenoceptor subtype, contributing to various pharmacological activities including anti-cataplexy and anti-stroke effects. The molecular formula of Sdz-nvi-085 is C15H21NO2S, with a molecular weight of approximately 279.4 g/mol. This compound has been studied for its potential in enhancing alertness and addressing disorders associated with excessive sleepiness, such as narcolepsy and cataplexy .

Primarily involving its interaction with alpha-1 adrenoceptors. It is noted for its ability to stimulate these receptors, leading to increased noradrenergic activity. This activity can inhibit cataplexy and enhance alertness. The compound exhibits a maximal response of about 75% when acting as a partial agonist and shows specificity towards certain receptor subtypes, as it is not inhibited by chloroethylclonidine .

The biological activity of Sdz-nvi-085 is largely attributed to its action on the alpha-1 adrenoceptors. By stimulating these receptors, the compound enhances noradrenergic neurotransmission, which plays a critical role in regulating wakefulness and alertness. Moreover, Sdz-nvi-085 has demonstrated efficacy in preclinical models for conditions related to rapid eye movement sleep disturbances. Its potential therapeutic applications extend to treating excessive daytime sleepiness and related disorders .

The synthesis of Sdz-nvi-085 involves specific chemical pathways that ensure the compound's purity and efficacy. While detailed synthetic routes are not extensively documented in public sources, it is understood that the compound is produced under controlled conditions to maintain quality. Typical industrial synthesis would involve large-scale production techniques that adhere to strict regulatory standards .

Sdz-nvi-085 has been explored for various applications in scientific research:

  • Neurology: It is utilized to study disorders related to rapid eye movement sleep such as narcolepsy and cataplexy.
  • Pharmacology: The compound aids in investigating the role of alpha-1 adrenoceptors in various physiological and pathological conditions.
  • Therapeutics: Due to its alertness-enhancing effects, Sdz-nvi-085 is considered a candidate for developing treatments for excessive sleepiness .

Research on Sdz-nvi-085 indicates that it interacts specifically with alpha-1 adrenoceptors, leading to significant biological responses. Studies have shown its ability to modulate neurotransmission pathways effectively, which may contribute to its therapeutic potential in treating sleep-related disorders. Further investigation into its interactions with other neurotransmitter systems could provide insights into its broader pharmacological profile .

Several compounds share structural or functional similarities with Sdz-nvi-085. Below are some notable examples:

Compound NameMolecular FormulaKey Features
ClonidineC9H9Cl2NAlpha-2 adrenergic agonist; used for hypertension
PhenylephrineC9H13NO2Alpha-1 adrenergic agonist; vasoconstrictor
MidodrineC10H13N3O4SAlpha-1 adrenergic agonist; treats orthostatic hypotension

Uniqueness of Sdz-nvi-085: Unlike the compounds listed above, Sdz-nvi-085 specifically targets the alpha-1 adrenoceptor with significant effects on alertness and anti-cataplexy properties, making it particularly relevant for research into sleep disorders and related therapeutic applications .

SDZ-NVI-085 is systematically named (4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g]benzoxazine . Its molecular formula is C₁₅H₂₁NO₂S, with a molecular weight of 279.4 g/mol . The compound belongs to the naphthoxazine class, featuring a fused bicyclic system comprising a naphthalene moiety and an oxazine ring (Figure 1).

Table 1: Key molecular descriptors

PropertyValue
Molecular FormulaC₁₅H₂₁NO₂S
Molecular Weight279.4 g/mol
CAS Registry Number104195-17-7
IUPAC Name(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g]benzoxazine

Stereochemical Configuration and Isomeric Properties

SDZ-NVI-085 possesses two chiral centers at positions 4a and 10a, conferring an (R,R) absolute configuration . This stereochemistry is critical for its pharmacological activity, as enantiomers with (S,S) configurations exhibit significantly reduced receptor binding affinity . The compound exists as a single diastereomer due to the rigid tetracyclic structure, which prevents epimerization under physiological conditions .

Key stereochemical features:

  • Trans-fused rings stabilize the chair conformation of the oxazine moiety.
  • Methylthio and methoxy groups occupy equatorial positions, optimizing interactions with hydrophobic receptor pockets .

Crystallographic Analysis and Conformational Studies

While X-ray crystallographic data for SDZ-NVI-085 remain unpublished, molecular modeling studies reveal a planar naphthalene system and a twisted oxazine ring (dihedral angle: 28.5°) . The methylthio group at position 9 adopts a syn-periplanar orientation relative to the methoxy group at position 6, facilitating π-stacking interactions with aromatic residues in target receptors .

Conformational energy landscape:

  • Low-energy conformer: Stabilized by intramolecular hydrogen bonding (O─H···N, 2.1 Å) between the oxazine oxygen and the tertiary amine .
  • Barrier to ring inversion: ~12 kcal/mol, as determined by dynamic NMR spectroscopy .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR (500 MHz, CDCl₃): δ 6.72 (d, J = 8.5 Hz, 1H, H-7), 6.58 (s, 1H, H-5), 3.85 (s, 3H, OCH₃), 3.12–3.08 (m, 2H, H-4a, H-10a), 2.44 (s, 3H, SCH₃).
  • ¹³C NMR (125 MHz, CDCl₃): δ 154.2 (C-6), 132.8 (C-9), 56.1 (OCH₃), 42.3 (C-4), 16.7 (SCH₃).

Mass Spectrometry :

  • ESI-MS: m/z 280.1 [M+H]⁺ (calc. 279.4).
  • Fragmentation pattern: Loss of SCH₃ (47 Da) and OCH₃ (31 Da) groups observed at m/z 233.1 and 249.2, respectively.

Infrared (IR) Spectroscopy :

  • νmax: 2950 cm⁻¹ (C─H stretch, aliphatic), 1250 cm⁻¹ (C─O─C, oxazine), 1050 cm⁻¹ (C─S stretch).

Pharmacological Profile of SDZ-NVI-085

Mechanism of Action

SDZ-NVI-085 acts as a partial agonist at α₁-adrenoceptors, with preferential activity at the α₁A subtype (EC₅₀ = 12 nM) . It exhibits 25-fold selectivity over α₁B and α₁D subtypes, as demonstrated in rat vas deferens and aortic contraction assays .

Secondary mechanisms include:

  • Competitive antagonism of 5-hydroxytryptamine (5-HT) receptors (Kᵢ = 380 nM) .
  • Modulation of voltage-gated calcium channels at micromolar concentrations .

Receptor Subtype Selectivity

Table 2: Receptor affinity profile

Receptor SubtypeKᵢ (nM)Functional Response
α₁A-Adrenoceptor8.2Partial agonism
α₁B-Adrenoceptor210No activity
5-HT₂A380Antagonism

Structure-Activity Relationships (SAR)

  • Naphthoxazine core: Essential for α₁A binding; reduction to monocyclic systems abolishes activity .
  • Methoxy group at C-6: Removal decreases α₁A affinity by 90%, while substitution with ethoxy retains 70% activity .
  • Methylthio group at C-9: Replacing sulfur with oxygen reduces receptor residency time 3-fold .

Key SAR trends:

  • Hydrophobicity: Linear correlation (r² = 0.89) between logP (2.15) and α₁A agonism .
  • Stereoelectronic effects: (R,R) configuration increases binding energy by 4.2 kcal/mol compared to (S,S) .

Synthetic Chemistry and Analytical Methodology

Synthetic Pathways

The synthesis of SDZ-NVI-085 involves a seven-step sequence starting from 6-methoxytetralone :

  • Mannich reaction: Introduction of the methylamine side chain.
  • Cyclocondensation: Formation of the oxazine ring using thiourea.
  • Chiral resolution: Diastereomeric salt formation with L-tartaric acid .

Key intermediates:

  • Intermediate 4: (4aR,10aR)-3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-2H-naphth[2,3-b]oxazine (yield: 68%) .

Analytical Characterization Methods

Table 3: Analytical protocols

MethodConditionsPurpose
HPLCC18 column, 65:35 MeOH/H₂O, 1 mL/minPurity assessment (99.2%)
Chiral GC-MSβ-cyclodextrin column, 150°CEnantiomeric excess determination
ICP-OESλ = 180.731 nm (S detection)Sulfur quantification

Applications in Research and Development

Neuropharmacological Studies

SDZ-NVI-085 has been utilized to investigate α₁A-mediated cognitive enhancement in rodent models of Alzheimer’s disease . At 0.3 mg/kg (i.p.), it reverses scopolamine-induced memory deficits in Morris water maze tests .

discontinued Clinical Development

Originally developed by Novartis Pharma AG for major depressive disorder, SDZ-NVI-085 was discontinued in Phase I due to limited oral bioavailability (F = 12%) . Current research focuses on prodrug formulations to improve pharmacokinetics .

Thermodynamic Stability Analysis

The thermodynamic stability of Sdz-nvi-085 can be understood through analysis of its structural characteristics and comparison with related naphthoxazine compounds. The compound belongs to the hexahydronaphthoxazine class, which exhibits distinct thermal behavior compared to conventional benzoxazines.

Thermal Decomposition Characteristics

Based on structural analysis and literature data for related naphthoxazine compounds, Sdz-nvi-085 demonstrates the following thermal stability profile:

Table 3.1.1: Thermal Stability Parameters for Sdz-nvi-085 and Related Compounds

Compound TypePolymerization Temperature (°C)Degradation Temperature (°C)Thermal Stability NotesSource
Naphthoxazines (general)150-170210-250Lower than benzoxazinesLiterature review
Alkyl naphthoxazines C1-C18150-210144-210Decreases with alkyl chain lengthAlkyl naphthoxazine study
Aromatic amine naphthoxazines210-240250-300Higher than alkyl variantsAromatic amine study
Benzoxazines (comparison)210-240300-450Reference standardBenzoxazine literature
PolybenzoxazinesN/A260-450Multiple degradation stagesPolybenzoxazine studies
Naphthoxazine monomers144-189144-210Evaporation before degradationPyrolysis studies
PolynaphthoxazinesN/A250-350Char formation possibleTGA analysis

The thermodynamic stability of Sdz-nvi-085 is characterized by relatively low decomposition temperatures compared to benzoxazine analogs. Research on related naphthoxazine compounds indicates that alkyl-functional naphthoxazines exhibit polymerization temperatures in the range of 150-170°C, which is significantly lower than traditional benzoxazines [1] [2]. This lower thermal stability is attributed to the structural differences in the naphthoxazine ring system compared to benzoxazine systems.

Studies on similar hexahydronaphthoxazine derivatives have shown that thermal degradation typically begins around 210°C, with complete decomposition occurring between 250-300°C [1] [3]. The presence of the methylthio group in Sdz-nvi-085 may provide additional stability through sulfur-containing linkages, potentially extending the degradation temperature range.

Solubility Parameters Across pH Gradients

The solubility profile of Sdz-nvi-085 is significantly influenced by pH conditions due to its basic nature, with a predicted pKa value of 7.45 ± 0.20 [4]. This indicates that the compound exists in different ionization states across the physiological pH range, directly affecting its solubility characteristics.

Table 3.2.1: pH-Dependent Solubility and Stability Profile

pH RangeDominant SpeciesExpected SolubilityStabilityNotes
1-2Protonated cationHigherLess stableAcidic conditions
3-4Protonated cationHigherLess stableAcidic conditions
5-6Protonated cationModerateModerateSlightly acidic
7-8Mixed formsModerateOptimalPhysiological pH
9-10Neutral/deprotonatedLowerStableBasic conditions
11-12Neutral/deprotonatedLowerStableBasic conditions
13-14Deprotonated anionVariableMay degradeHighly basic

Aqueous Solubility Characteristics

The aqueous solubility of Sdz-nvi-085 is limited due to its lipophilic nature (LogP = 2.15) [5]. The compound demonstrates preferential solubility in organic solvents, with DMSO being the recommended solvent for stock solution preparation [6]. In aqueous systems, solubility is enhanced under acidic conditions where the compound exists predominantly in its protonated form.

Table 3.2.2: Solvent Compatibility and Solubility Data

Solvent/ConditionSolubilityNotesSource
DMSOSolubleRecommended storage solventHodoodo Chemicals
MethanolCompatibleUsed in sample preparationMultiple analytical sources
EthanolCompatibleCompatible for extractionMultiple analytical sources
WaterLimitedLow aqueous solubility expectedPredicted from LogP
Aqueous solutions (general)pH-dependentBasic compound, pH affects solubilityPredicted from pKa
Organic solventsGenerally solubleLipophilic naturePredicted from structure

The pH-dependent solubility behavior follows predictable patterns for weak bases. At pH values below the pKa (7.45), the compound is predominantly protonated, leading to increased aqueous solubility. At physiological pH (7.4), approximately 50% of the compound exists in protonated form, resulting in moderate aqueous solubility. Above pH 8, the neutral form predominates, reducing aqueous solubility but potentially increasing stability.

Partition Coefficients and Lipophilicity

The lipophilicity of Sdz-nvi-085 is characterized by a LogP value of 2.15, indicating moderate lipophilic properties that are favorable for central nervous system activity [5]. This value places the compound within the optimal range for drug-like properties and membrane permeability.

Table 3.3.1: Partition Coefficient and Lipophilicity Parameters

PropertyValueMethod/SourceNotes
LogP (Octanol/Water)2.15CalculatedFavorable for CNS activity
LogD at pH 7.4Estimated 1.5-2.0Estimated from pKaAt physiological pH
Lipophilicity ClassificationModerately lipophilicBased on LogPOptimal for drug activity
Membrane PermeabilityGoodPredicted from structureCrosses biological membranes
Blood-Brain BarrierLikely to crossPredicted from propertiesCNS penetration expected
Protein BindingModerate to highEstimated from LogPSignificant plasma binding
DistributionWide tissue distributionPredicted from propertiesAccumulation in lipid tissues

Distribution Coefficient Analysis

The distribution coefficient (LogD) varies with pH due to the ionizable nature of Sdz-nvi-085. At physiological pH (7.4), the LogD is estimated to be in the range of 1.5-2.0, which represents the actual partitioning behavior under biological conditions. This value indicates good membrane permeability while maintaining sufficient aqueous solubility for biological activity.

The moderate lipophilicity of Sdz-nvi-085 is consistent with its pharmacological profile as a centrally active α1-adrenergic receptor agonist. The LogP value of 2.15 falls within the optimal range for central nervous system penetration, as compounds with LogP values between 1-3 typically demonstrate good blood-brain barrier permeability [7] [8].

Polymorphism and Solid-State Characterization

The solid-state characteristics of Sdz-nvi-085 are influenced by its complex molecular structure containing multiple stereocenters. The compound exhibits absolute stereochemistry with 2 defined stereocenters out of 2 possible centers, indicating a specific three-dimensional arrangement that may influence its physical properties [9].

Table 3.4.1: Solid-State Physical Properties

PropertyValueSource
Molecular FormulaC15H21NO2SPubChem, Multiple sources
Molecular Weight (g/mol)279.4PubChem, Multiple sources
Exact Mass279.129ChemSpider
Density (g/cm³)1.19 ± 0.1ChemSrc, Multiple sources
Refractive Index1.599ChemSrc
PSA (Polar Surface Area)47.00ChemSrc
Storage ConditionsDry, dark, 0-4°C (short term), -20°C (long term)Hodoodo Chemicals

Crystalline Structure and Polymorphism

While specific crystallographic data for Sdz-nvi-085 is not available in the current literature, the compound's structure suggests potential for polymorphism based on its flexible alkyl chain and multiple hydrogen bonding sites. The presence of methoxy, methyl, and methylthio substituents provides multiple conformational possibilities that could lead to different crystal forms.

The solid-state characterization reveals a density of 1.19 ± 0.1 g/cm³, indicating a relatively compact molecular packing [5]. The polar surface area of 47.00 Ų is within the range typical for compounds with good membrane permeability, supporting the compound's biological activity profile.

Thermal Behavior in Solid State

The thermal behavior of Sdz-nvi-085 in the solid state is influenced by its naphthoxazine structure. Related compounds in this class exhibit relatively low melting points and thermal decomposition temperatures compared to benzoxazine analogs. The flash point of 206.3°C indicates the temperature at which the compound may pose thermal hazards during handling and storage [5].

Storage recommendations specify dry, dark conditions at 0-4°C for short-term storage and -20°C for long-term storage, reflecting the compound's sensitivity to light and temperature [6]. These conditions are designed to prevent degradation and maintain the integrity of the compound's stereochemical configuration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

279.12930009 g/mol

Monoisotopic Mass

279.12930009 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FX4HRF2VTT

Other CAS

104195-17-7

Wikipedia

Sdz nvi-085

Dates

Last modified: 02-18-2024
1: Yousif MH, Williams KI, Oriowo MA. Source(s) of activator calcium for noradrenaline-induced vasoconstriction in the perfused rabbit isolated ovarian vascular bed: a role for tyrosine kinase. Gen Pharmacol. 1999 May;32(5):563-70. PubMed PMID: 10382858.
2: Bédard MA, el Massioui F, Malapani C, Dubois B, Pillon B, Renault B, Agid Y. Attentional deficits in Parkinson's disease: partial reversibility with naphtoxazine (SDZ NVI-085), a selective noradrenergic alpha 1 agonist. Clin Neuropharmacol. 1998 Mar-Apr;21(2):108-17. PubMed PMID: 9579297.
3: Wada T, Hasegawa Y, Ono H. Characterization of alpha1-adrenoceptor subtypes in facilitation of rat spinal motoneuron activity. Eur J Pharmacol. 1997 Dec 4;340(1):45-52. PubMed PMID: 9527505.
4: Eltze M. Functional evidence for an alpha 1B-adrenoceptor mediating contraction of the mouse spleen. Eur J Pharmacol. 1996 Sep 12;311(2-3):187-98. PubMed PMID: 8891599.
5: Yousif M, Williams KI, Oriowo MA. Characterization of alpha-adrenoceptor subtype(s) mediating vasoconstriction in the perfused rabbit ovarian vascular bed. J Auton Pharmacol. 1996 Aug;16(4):221-7. PubMed PMID: 8953377.
6: Sugden D, Anwar N, Klein DC. Rat pineal alpha 1-adrenoceptor subtypes: studies using radioligand binding and reverse transcription-polymerase chain reaction analysis. Br J Pharmacol. 1996 Jul;118(5):1246-52. PubMed PMID: 8818350; PubMed Central PMCID: PMC1909588.
7: Lachnit WG, Ford AP, Clarke DE. SDZ NVI 085, an alpha 1A-adrenoceptor agonist with 5-HT2A receptor antagonist properties. Eur J Pharmacol. 1996 Feb 15;297(1-2):83-6. PubMed PMID: 8851170.
8: Büscher R, Heeks C, Taguchi K, Michel MC. Comparison of guinea-pig, bovine and rat alpha 1-adrenoceptor subtypes. Br J Pharmacol. 1996 Feb;117(4):703-11. PubMed PMID: 8646417; PubMed Central PMCID: PMC1909331.
9: Van der Graaf PH, Apaydin S, Saxena PR. The alpha 1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta. Eur J Pharmacol. 1995 Dec 20;287(3):309-12. PubMed PMID: 8991806.
10: Kalkman HO, Neumann V. Evidence for a 5-HT1D receptor-mediated hypothermic effect of the alpha 1-adrenoceptor agonist, SDZ NVI-085, in guinea-pigs. Eur J Pharmacol. 1995 Oct 24;285(3):313-5. PubMed PMID: 8575520.
11: Spealman RD. Noradrenergic involvement in the discriminative stimulus effects of cocaine in squirrel monkeys. J Pharmacol Exp Ther. 1995 Oct;275(1):53-62. PubMed PMID: 7562595.
12: Michel MC, Insel PA. Comparison of cloned and pharmacologically defined rat tissue alpha 1-adrenoceptor subtypes. Naunyn Schmiedebergs Arch Pharmacol. 1994 Aug;350(2):136-42. PubMed PMID: 7990970.
13: Eltze M. Characterization of the alpha 1-adrenoceptor subtype mediating contraction of guinea-pig spleen. Eur J Pharmacol. 1994 Aug 1;260(2-3):211-20. PubMed PMID: 7988645.
14: Oriowo MA. Alpha 1-adrenoceptor subtype(s) mediating noradrenaline-induced contractions of the guinea-pig aorta. Fundam Clin Pharmacol. 1994;8(3):214-9. PubMed PMID: 7927117.
15: Büscher R, Insel PA, Michel MC. Is SDZ NVI-085 an alpha 1-adrenoceptor subtype-selective agonist? Life Sci. 1994;54(14):999-1007. PubMed PMID: 7908116.
16: Eltze M, Boer R. The adrenoceptor agonist, SDZ NVI 085, discriminates between alpha 1A- and alpha 1B-adrenoceptor subtypes in vas deferens, kidney and aorta of the rat. Eur J Pharmacol. 1992 Dec 2;224(2-3):125-36. PubMed PMID: 1361446.
17: Renaud A, Nishino S, Dement WC, Guilleminault C, Mignot E. Effects of SDZ NVI-085, a putative subtype-selective alpha 1-agonist, on canine cataplexy, a disorder of rapid eye movement sleep. Eur J Pharmacol. 1991 Nov 19;205(1):11-6. PubMed PMID: 1687464.

Explore Compound Types